(Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
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Overview
Description
(Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate: is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrazole ring, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Introduction of the phenyl groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the acrylate moiety: The acrylate group is introduced via esterification reactions.
Addition of the cyano group: The cyano group is typically added through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-isobutoxyphenyl)-N-phenylacrylamide
- 2-{[2-Cyano-3-(4-isobutoxyphenyl)acryloyl]amino}benzoic acid
- (2E)-2-Cyano-3-(4-isobutoxyphenyl)-N-phenylacrylamide
Uniqueness
Compared to similar compounds, (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is unique due to its specific structural features, such as the presence of the pyrazole ring and the (Z)-configuration of the acrylate group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-4-30-25(29)20(15-26)14-21-16-28(22-8-6-5-7-9-22)27-24(21)19-10-12-23(13-11-19)31-17-18(2)3/h5-14,16,18H,4,17H2,1-3H3/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECDTEAYXGHJNX-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OCC(C)C)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)OCC(C)C)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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